molecular formula C21H18O3 B8666240 Dibenzyloxybenzaldehyde CAS No. 5779-91-9

Dibenzyloxybenzaldehyde

Cat. No. B8666240
CAS RN: 5779-91-9
M. Wt: 318.4 g/mol
InChI Key: RBNBFXRIYVDZBU-UHFFFAOYSA-N
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Description

Dibenzyloxybenzaldehyde is a useful research compound. Its molecular formula is C21H18O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
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properties

CAS RN

5779-91-9

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

2,3-bis(phenylmethoxy)benzaldehyde

InChI

InChI=1S/C21H18O3/c22-14-19-12-7-13-20(23-15-17-8-3-1-4-9-17)21(19)24-16-18-10-5-2-6-11-18/h1-14H,15-16H2

InChI Key

RBNBFXRIYVDZBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2,3-dihydroxybenzaldehyde (61, 25 g, 0.18 mol) in N,N-dimethylformamide (150 mL) tetrahydrofuran (250 mL), sodium hydride (7.24 g, 0.18 mol) was added at 0° C. under an atmosphere of nitrogen. The reaction mixture was allowed to warm to room temperature and was stirred at room temperature for 10 minutes. To the reaction mixture was then added benzyl bromide (54 mL, 0.45 mol). The reaction mixture was stirred at room temperature under an atmosphere of nitrogen for 3 hours, then cooled down to 0° C. Sodium hydride (8 g, 0.2 mol) was added to the reaction mixture. The reaction mixture was allowed to warm to room temperature and was stirred at room temperature overnight. The reaction mixture was poured into ice water and extracted with ethyl acetate. The organic layer was collected, washed with brine, and dried over magnesium sulfate. After removal of solvent, the residue was purified by silica gel column chromatography eluting with ethyl acetate in hexane to provide the compound as an off-white solid (128, 46.2 gm, 80%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
7.24 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
80%

Synthesis routes and methods II

Procedure details

13.8 g of 2,3-dihydroxybenzaldehyde, 30.4 g of benzyl chloride and 17.3 g of powdered anhydrous potassium carbonate in 160 ml of anhydrous ethanol are boiled under reflux with exclusion of moisture for 6 hours. The reaction solution is filtered, washing with ethanol, and the filtrate is evaporated in vacuo. On digestion of the residue with diisopropyl ether the known desired compound crystallizes and as white needles (M.p. 89°-91° C.).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two
Quantity
17.3 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four

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